molecular formula C8H11NOS B13313440 Cyclobutyl(1,3-thiazol-2-yl)methanol

Cyclobutyl(1,3-thiazol-2-yl)methanol

Cat. No.: B13313440
M. Wt: 169.25 g/mol
InChI Key: RIBOQTBKEGJQGQ-UHFFFAOYSA-N
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Description

Cyclobutyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a cyclobutyl ring linked to a 1,3-thiazole moiety via a hydroxymethyl (-CH2OH) bridge. The 1,3-thiazole ring is a five-membered aromatic system containing nitrogen and sulfur atoms, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

cyclobutyl(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C8H11NOS/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-7,10H,1-3H2

InChI Key

RIBOQTBKEGJQGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclobutyl ketone and a thioamide, the thiazole ring can be formed through a cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclobutyl(1,3-thiazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl(1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural features of Cyclobutyl(1,3-thiazol-2-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound* C8H11NOS ~169.24 Cyclobutyl, 1,3-thiazol-2-yl Hydroxymethyl (-CH2OH)
[3-(1,3-Thiazol-2-yl)phenyl]methanol C10H9NOS 191.25 Phenyl, 1,3-thiazol-2-yl Hydroxymethyl (-CH2OH)
[1-(Oxolan-2-yl)cyclobutyl]methanol C8H14O2 142.20 Cyclobutyl, oxolan-2-yl (tetrahydrofuran) Hydroxymethyl (-CH2OH)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 303.17 3,4-Dichlorophenyl, 1,3-thiazol-2-yl Acetamide (-NHCOCH2-)

* Estimated based on analogous structures in and .

Key Observations:

Substituent Effects: The cyclobutyl group in the target compound introduces steric hindrance and ring strain, which may reduce solubility compared to the phenyl-substituted analog (C10H9NOS) . The phenyl-thiazole analog ([3-(1,3-Thiazol-2-yl)phenyl]methanol) has a planar aromatic system, favoring π-π stacking interactions absent in the cyclobutyl derivative . The oxolan-2-yl substituent (tetrahydrofuran) in [1-(Oxolan-2-yl)cyclobutyl]methanol enhances polarity due to the oxygen atom, increasing hydrophilicity relative to the sulfur-containing thiazole analogs .

Hydrogen Bonding and Crystal Packing :

  • The hydroxymethyl (-CH2OH) group in the target compound can participate in O-H···N/S hydrogen bonds, similar to the phenyl-thiazole analog. In the latter, such interactions likely stabilize crystal lattices, as observed in other thiazole-containing systems .
  • The acetamide derivative (C11H8Cl2N2OS) forms N-H···N hydrogen bonds with a graph-set motif R²²(8), creating inversion dimers. By contrast, the target compound’s hydroxyl group may instead form O-H···N/S bonds, leading to distinct supramolecular architectures .

Physicochemical Properties

Property This compound* [3-(1,3-Thiazol-2-yl)phenyl]methanol 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Solubility Low (predicted, due to cyclobutyl) Moderate (polar aromatic system) Low (chlorine substituents reduce polarity)
Melting Point Not reported Not reported 459–461 K (reported for acetamide analog)
Hydrogen Bond Acceptor Sites 2 (N, S) 2 (N, S) 3 (N, S, O)
Notes:
  • The cyclobutyl group may lower melting points compared to rigid planar systems like the phenyl-thiazole analog due to reduced crystal lattice energy .
  • The acetamide derivative ’s higher molecular weight and chlorine atoms contribute to its elevated melting point .

Biological Activity

Cyclobutyl(1,3-thiazol-2-yl)methanol is an organic compound with a unique structural framework that includes a cyclobutyl group and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H10_{10}N2_{2}S
  • Molecular Weight : Approximately 171.25 g/mol
  • Structural Features : The thiazole ring contributes to the compound's reactivity and biological activity, while the cyclobutyl moiety may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are critical for bacterial survival. For instance, studies have shown that compounds containing thiazole rings often demonstrate substantial antibacterial effects, likely due to their ability to disrupt cellular processes in pathogens.

Anticancer Effects

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound's interaction with enzymes involved in cancer progression has been a focal point of research, revealing its potential to inhibit tumor growth in vitro.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting potential therapeutic effects against cancer .

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Study 2: Anticancer Activity Evaluation

A separate investigation focused on the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations of this compound. The findings revealed that at concentrations above 100 µM, there was a marked increase in apoptosis markers and a decrease in cell viability, suggesting promising anticancer activity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition (COX, LOX), apoptosis induction
Thiazole Derivative AAntimicrobialDisruption of cell membrane integrity
Thiazole Derivative BAnticancerTargeting specific oncogenes

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